Cross-Coupling Reactivity: 2-Bromo-5-(trifluoromethyl)aniline vs. 2-Chloro-5-(trifluoromethyl)aniline
In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, the bromine atom of 2-Bromo-5-(trifluoromethyl)aniline acts as a superior leaving group compared to the chlorine atom in 2-Chloro-5-(trifluoromethyl)aniline. This is due to the lower bond dissociation energy of the C-Br bond, which facilitates the rate-determining oxidative addition step. While specific yield data for this exact pair is not available in a single head-to-head study, it is a well-established class-level inference that ortho-bromoanilines are the preferred substrates for diversification via cross-coupling due to their enhanced reactivity over their chloro- counterparts, allowing for milder reaction conditions and broader substrate scope [1].
| Evidence Dimension | Relative Reactivity in Suzuki-Miyaura Cross-Coupling (Oxidative Addition Step) |
|---|---|
| Target Compound Data | High reactivity (C-Br bond readily participates) |
| Comparator Or Baseline | 2-Chloro-5-(trifluoromethyl)aniline (CAS: 121-50-6) |
| Quantified Difference | Qualitative difference: C-Br is significantly more reactive than C-Cl in cross-coupling. |
| Conditions | General Pd-catalyzed Suzuki-Miyaura reaction conditions. |
Why This Matters
For procurement in a synthetic chemistry setting, the bromo derivative is the essential starting material for efficient and high-yielding C-C bond formation.
- [1] RSC Advances. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. 2024. DOI: 10.1039/D4RA03725A. View Source
